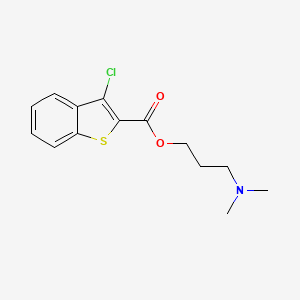![molecular formula C23H23NO3 B4758765 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide](/img/structure/B4758765.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide
Übersicht
Beschreibung
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide, also known as DMPEB, is a synthetic compound that has been studied for its potential therapeutic applications. DMPEB belongs to the class of compounds known as cannabinoid receptor agonists, which interact with the endocannabinoid system in the body. In
Wirkmechanismus
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is a cannabinoid receptor agonist, which means that it interacts with the endocannabinoid system in the body. Specifically, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide activates the CB2 receptor, which is primarily found in immune cells and is involved in the regulation of pain and inflammation. By activating the CB2 receptor, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can reduce pain and inflammation in the body.
Biochemical and Physiological Effects:
Research has shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can reduce pain and inflammation in the body by activating the CB2 receptor. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has also been shown to have neuroprotective effects, which may make it a potential treatment for neurological disorders such as multiple sclerosis and Alzheimer's disease. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has been shown to have anti-cancer properties, although more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is that it is a selective CB2 receptor agonist, which means that it specifically targets the CB2 receptor and does not interact with other receptors in the body. This makes it a potentially safer and more effective treatment for pain and inflammation than other drugs that interact with multiple receptors. One limitation of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide is that more research is needed to fully understand its potential therapeutic applications and to determine the optimal dosage and administration method.
Zukünftige Richtungen
There are several future directions for research on N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide. One area of focus could be on the development of more selective and potent CB2 receptor agonists, which could lead to more effective treatments for pain and inflammation. Another area of focus could be on the development of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide analogs, which could have improved pharmacokinetic and pharmacodynamic properties. Finally, more research is needed to fully understand the potential therapeutic applications of N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide, particularly in the treatment of neurological disorders and cancer.
Wissenschaftliche Forschungsanwendungen
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has been studied for its potential therapeutic applications, particularly in the treatment of pain and inflammation. Research has shown that N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide can activate the CB2 receptor, which is involved in the regulation of pain and inflammation. N-[2-(3,4-dimethoxyphenyl)ethyl]-2-biphenylcarboxamide has also been studied for its potential use in the treatment of neurological disorders, such as multiple sclerosis and Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2-phenylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3/c1-26-21-13-12-17(16-22(21)27-2)14-15-24-23(25)20-11-7-6-10-19(20)18-8-4-3-5-9-18/h3-13,16H,14-15H2,1-2H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEHYTBJAWQWHSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=CC=CC=C2C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-isobutyl-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4758683.png)
![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-4-ethyl-5-methyl-3-thiophenecarboxylate](/img/structure/B4758690.png)

![1-[(2,4-dimethylphenyl)sulfonyl]-4-(3-fluorobenzyl)piperazine hydrochloride](/img/structure/B4758705.png)

![N-(5-{[(4-chlorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-yl)-N'-(2-methoxyphenyl)urea](/img/structure/B4758720.png)
![3-(2-chloropyridin-3-yl)-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4758726.png)
![2-({4-benzyl-5-[(3,4-dimethylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,6-diethylphenyl)acetamide](/img/structure/B4758733.png)
![ethyl [4-({[2-(4-fluorophenyl)-1-pyrrolidinyl]carbonyl}amino)phenyl]acetate](/img/structure/B4758737.png)



![N-[1-ethyl-2-(1-pyrrolidinylmethyl)-1H-benzimidazol-5-yl]butanamide](/img/structure/B4758774.png)
